Dual-Target Inhibition Profile: JNJ-10311795 Simultaneously Inhibits Cathepsin G and Chymase at Low Nanomolar Concentrations, a Feature Absent in Comparator Single-Target Inhibitors
JNJ-10311795 is the only commercially available chemical probe that simultaneously inhibits both neutrophil cathepsin G and mast cell chymase at low nanomolar Ki values. In contrast, comparator compounds such as Cathepsin G inhibitor KPA (selective for cathepsin G, IC50 = 53 nM), Chymase-IN-1 (selective for chymase, IC50 = 29 nM), TY-51469 (selective for chymase, IC50 = 7.0 nM for human), Fulacimstat (selective for chymase, IC50 = 4 nM for human), and BI-1942 (selective for chymase, IC50 = 0.4 nM for human) each target only one of these two proteases [1]. No other compound in this class demonstrates dual nanomolar inhibition of both targets in a single molecule.
| Evidence Dimension | Dual-target inhibition (cathepsin G + chymase) |
|---|---|
| Target Compound Data | Ki = 38 nM (cathepsin G); Ki = 2.3 nM (chymase) |
| Comparator Or Baseline | Cathepsin G inhibitor KPA: IC50 = 53 nM (cathepsin G only); Chymase-IN-1: IC50 = 29 nM (chymase only); TY-51469: IC50 = 7.0 nM (human chymase only); Fulacimstat: IC50 = 4 nM (human chymase only); BI-1942: IC50 = 0.4 nM (chymase only) |
| Quantified Difference | JNJ-10311795 inhibits both targets; all comparators inhibit only one |
| Conditions | In vitro enzymatic inhibition assays using purified human cathepsin G and human chymase |
Why This Matters
Procurement of JNJ-10311795 enables simultaneous interrogation of two parallel inflammatory protease pathways with a single chemical entity, eliminating the need for combination studies and reducing experimental complexity and variable control.
- [1] de Garavilla L, Greco MN, Sukumar N, et al. A novel, potent dual inhibitor of the leukocyte proteases cathepsin G and chymase: molecular mechanisms and anti-inflammatory activity in vivo. J Biol Chem. 2005;280(18):18001-18007. View Source
